6-bromo-3-methylquinoline-2-carbaldehyde
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Overview
Description
6-bromo-3-methylquinoline-2-carbaldehyde: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of bromine and aldehyde functional groups in this compound makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-3-methylquinoline-2-carbaldehyde typically involves the bromination of 3-methylquinoline followed by formylation. One common method is the Vilsmeier-Haack reaction, where 3-methylquinoline is treated with phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to introduce the formyl group at the 2-position. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 6-bromo-3-methylquinoline-2-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: Nucleophiles like amines, thiols, and alkoxides
Major Products:
Oxidation: 6-bromo-3-methylquinoline-2-carboxylic acid
Reduction: 6-bromo-3-methylquinoline-2-methanol
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Chemistry: 6-bromo-3-methylquinoline-2-carbaldehyde is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the construction of heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound is used to study the structure-activity relationships of quinoline derivatives. It is also employed in the development of fluorescent probes and sensors for detecting metal ions and other analytes .
Medicine: Quinoline derivatives, including this compound, have shown potential as antimicrobial, antimalarial, and anticancer agents. They are investigated for their ability to inhibit various enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials. Its unique chemical properties make it suitable for applications in organic electronics and photonics .
Mechanism of Action
The mechanism of action of 6-bromo-3-methylquinoline-2-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
- 6-chloro-3-methylquinoline-2-carbaldehyde
- 6-fluoro-3-methylquinoline-2-carbaldehyde
- 6-iodo-3-methylquinoline-2-carbaldehyde
Comparison: 6-bromo-3-methylquinoline-2-carbaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Properties
CAS No. |
1526132-63-7 |
---|---|
Molecular Formula |
C11H8BrNO |
Molecular Weight |
250.1 |
Purity |
95 |
Origin of Product |
United States |
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